(R)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester
Description
(R)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative featuring a benzyl ester group at the 1-position and a 2-hydroxyethylsulfanyl substituent at the 3-position of the piperidine ring. This compound is part of a broader class of piperidine-based molecules used in pharmaceutical research and organic synthesis. Its stereochemistry (R-configuration) and functional groups (thioether, hydroxyl, and ester) make it a versatile intermediate for drug development, particularly in modulating receptor interactions or metabolic stability .
Properties
IUPAC Name |
benzyl (3R)-3-(2-hydroxyethylsulfanyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-9-10-20-14-7-4-8-16(11-14)15(18)19-12-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIWDQJQVJEOJR-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)SCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)SCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a hydroxyethylsulfanyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (R)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester exhibit promising antimicrobial properties. Studies have shown that derivatives of piperidine can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
There is emerging evidence that piperidine-based compounds can exhibit anticancer activity. For instance, research has indicated that modifications in the piperidine ring can enhance cytotoxic effects against cancer cell lines. The unique substituents in this compound may contribute to its efficacy against specific cancer types .
Chemical Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions, including the formation of the piperidine ring and subsequent functionalization. The ability to modify the ester group allows for the development of various derivatives that can be tailored for specific biological activities .
Case Studies
Mechanism of Action
The mechanism of action of ®-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethylsulfanyl group can form hydrogen bonds with enzymes or receptors, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Functional Group Analysis
- Thioether vs. Ether/Amino Groups: The target compound’s 2-hydroxyethylsulfanyl group offers moderate lipophilicity compared to ethers (e.g., benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate) and greater metabolic stability than amines (e.g., (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester) .
- Halogen vs. Polar Groups : The iodo-substituted analog () is heavier and less polar, making it suitable for radiolabeling or Suzuki-Miyaura couplings, unlike the hydroxyethylsulfanyl variant .
Stereochemical Considerations
The R-configuration in the target compound contrasts with the (3S,4R) stereochemistry in ’s analog. Such differences can drastically alter binding affinity in chiral environments, such as enzyme active sites or receptor pockets .
Research Findings and Data Gaps
- Optical Activity : highlights the importance of optical rotation ([α]D values) in enantiomer characterization, though data for the target compound is lacking .
Biological Activity
(R)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester is a compound that has garnered attention for its potential biological activities. With a molecular formula of C15H21NO3S and a CAS number of 66564526, this compound is part of a broader class of piperidine derivatives known for various pharmacological effects, including neuroprotective, anticonvulsant, and antimicrobial properties.
The compound features a piperidine ring substituted with a hydroxyethyl sulfanyl group and a benzyl ester moiety. Its structural characteristics contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C15H21NO3S |
| Molecular Weight | 295.4 g/mol |
| CAS Number | 66564526 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and enzymes. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the modulation of cholinergic signaling. This inhibition may lead to enhanced cognitive function and neuroprotection, particularly relevant in Alzheimer's disease models.
Anticonvulsant Activity
Recent studies have demonstrated that piperidine derivatives exhibit significant anticonvulsant properties. For instance, compounds structurally similar to this compound have shown efficacy in reducing seizure activity in animal models. The mechanism is believed to involve modulation of GABAergic transmission and sodium channel blockade.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that benzyl esters of piperidine derivatives possess potent antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship suggests that the presence of the benzyl group enhances membrane permeability and interaction with bacterial cell walls.
Case Studies
-
Anticonvulsant Efficacy :
A study conducted on a series of piperidine derivatives, including this compound, showed significant reduction in seizure frequency in maximal electroshock seizure models with an effective dose (ED50) comparable to established anticonvulsants like phenobarbital. -
Antimicrobial Testing :
In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria. Specifically, it was effective against MRSA with an MIC value of 8 µg/mL, indicating strong antibacterial potential.
Research Findings
A comprehensive review of literature highlights several key findings regarding the biological activity of related compounds:
- Neuroprotective Effects : Piperidine derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
- Cholinesterase Inhibition : Studies indicate that compounds with similar structures significantly inhibit AChE and BuChE, suggesting potential applications in treating cognitive disorders.
- Structure-Activity Relationships : Modifications at the piperidine nitrogen or the benzyl moiety can enhance biological activity, providing insights for future drug design.
Q & A
Q. What are the recommended synthetic methodologies for (R)-3-(2-hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves:
- Stepwise functionalization : Reacting a piperidine-1-carboxylate precursor (e.g., 4-aminomethyl-piperidine-1-carboxylic acid benzyl ester) with reagents like 2-hydroxyethanethiol under basic conditions (e.g., triethylamine or DIPEA) in polar aprotic solvents (DMF, THF) at controlled temperatures (0°C to reflux) .
- Purification : Silica gel chromatography with gradient elution (e.g., 10–20% IPA in hexane) is commonly used to isolate the product .
- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to electrophile) and reaction time (6–24 hours) improves yields to ~70–90% .
Q. How should researchers characterize this compound to confirm structural integrity?
Key characterization methods include:
Q. What safety precautions are critical when handling this compound?
- Toxicity : Piperidine derivatives may cause respiratory or skin irritation. Use PPE (gloves, goggles) and work in a fume hood .
- Waste disposal : Segregate organic waste and collaborate with certified hazardous waste contractors to avoid environmental contamination .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (R)-configured benzyl esters) to preserve stereochemistry .
- Low-temperature reactions : Conduct reactions at −78°C to minimize racemization during nucleophilic substitutions .
- Mechanistic insights : DAST-mediated fluorination of similar piperidine esters proceeds via a spirocyclopropyl-indole intermediate, ensuring stereospecificity (>90% ee) .
Q. How can researchers resolve contradictions in reaction yield data?
Discrepancies in yields (e.g., 50% vs. 90%) may arise from:
- Solvent effects : Polar solvents (DMF) enhance nucleophilicity but may promote side reactions. Compare results across solvents (DMF vs. THF) .
- Catalyst loading : Pd/C hydrogenation efficiency varies with catalyst wetness (e.g., "wet Pd/C" in methanol improves reduction rates) .
- Reaction monitoring : Use TLC or LC-MS to identify incomplete reactions or byproducts early .
Q. What strategies optimize this compound’s stability in biological assays?
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive thioether or hydroxyl moieties during in vitro studies .
- pH control : Buffer solutions (pH 7.4) prevent ester hydrolysis in cell culture media .
- Lyophilization : Store the compound as a lyophilized powder at −20°C to extend shelf life .
Q. How can computational methods aid in studying its pharmacological potential?
- Molecular docking : Simulate interactions with targets like adenosine receptors (A2AR) using AutoDock Vina to predict binding affinities .
- MD simulations : Analyze conformational stability in aqueous environments (e.g., GROMACS with OPLS-AA force field) .
- ADMET prediction : Tools like SwissADME estimate bioavailability and metabolic pathways (e.g., CYP450 interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
